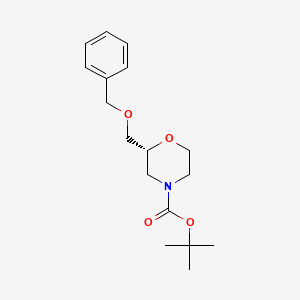

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include stirring under an atmosphere of hydrogen in the presence of 10% Pd/C for 16 hours . The catalyst is removed by vacuum filtration and the filtrate is concentrated at reduced pressure to give the title compound .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a tert-butyl group, and a benzyloxy group . The morpholine ring provides a chiral center, which is important for the compound’s stereochemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling, cyclization, and reduction . The coupling reaction forms the morpholine ring, the cyclization reaction introduces the tert-butyl group, and the reduction reaction introduces the benzyloxy group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point and a molecular weight of 307.39 . The compound appears as a colourless viscous oil, which crystallises on standing .

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used to retard oxidative reactions and extend the shelf life of products. These SPAs have been detected in various environmental matrices and in humans, with exposure pathways including food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies are recommended to investigate the environmental behavior of novel high molecular weight SPAs and develop SPAs with low toxicity and migration ability (Liu & Mabury, 2020).

Bisphenol A Alternatives

The search for alternatives to bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties led to the development of substances like bisphenol S (BPS) and bisphenol AF (BPAF). These alternatives have been evaluated for carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential. The review highlights the need for a full evaluation of all data, including in vitro data, to guide targeted testing prioritization of these alternatives (den Braver-Sewradj et al., 2020).

Antioxidant Activity Determination Methods

The study of antioxidants in various fields is significant, and the paper provides a critical presentation of the most important tests used to determine antioxidant activity. It covers the detection mechanism, applicability, advantages, and disadvantages of these methods, including assays based on the transfer of a hydrogen atom and those based on the transfer of one electron. Such assays have been successfully applied in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol

2,4-Di-tert-butylphenol (2,4-DTBP) is a toxic secondary metabolite produced by various organisms, including bacteria, fungi, plants, and animals. This review comprehensively covers the natural sources and bioactivities of 2,4-DTBP and its analogs, highlighting their potential toxicity and the possible autotoxic regulatory function within producing organisms (Zhao et al., 2020).

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(phenylmethoxymethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCCNNRVKAUBS-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)

![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)